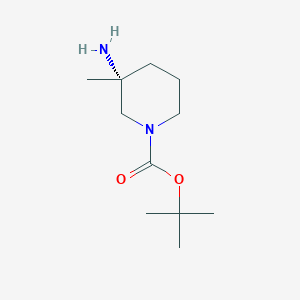

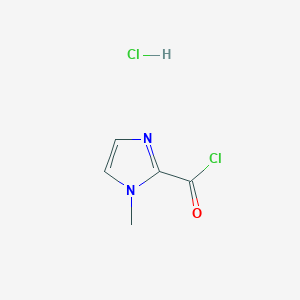

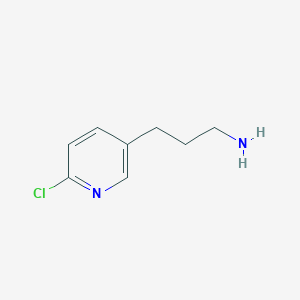

![molecular formula C10H9BrFNO3 B2400326 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate CAS No. 474806-63-8](/img/structure/B2400326.png)

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate

説明

2-(4-Bromo-2-fluoroanilino)-2-oxoethyl acetate, also known as 2-BFA, is an organic compound containing a fluorine and bromine atom attached to an aniline group. It is a useful reagent for the synthesis of a variety of compounds, and has been used in a number of scientific research applications. In

科学的研究の応用

Chemical Synthesis and Properties

Synthesis of Fluorinated Compounds : A study by Yavari et al., 2005 explored the synthesis of fluorinated compounds using alkyl 2-(2-fluoro-anilino)-2-oxo-acetates. This research contributes to understanding the chemical behavior and potential applications of compounds like [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate in synthetic chemistry.

Formation of Citrate in Vivo : The research by Buffa & Peters, 1949 investigated the formation of citrate in vivo by injection of fluoroacetate, which is structurally related to [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate. This study enhances our understanding of the biochemical effects of fluorinated compounds in biological systems.

Investigation of Aromatic Ketones : A study conducted by Chen et al., 2016 on the α-oxidation of aromatic ketones, using compounds similar to [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate, sheds light on the chemical reactions and potential applications of such compounds in organic synthesis.

Synthesis of Thiazole Derivatives : Research by Shirai et al., 2013 on the synthesis of thiazole derivatives using related compounds demonstrates the potential for creating bioactive molecules. This study can be instrumental in understanding how similar compounds like [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate might be used in medicinal chemistry.

Crystal Structure Analysis : The study by Xiao Lu et al., 2011 provided insights into the crystal structure of a compound similar to [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate. Understanding crystal structures is crucial for the development of new materials and drugs.

Preparation of Fluorinated Lignans : Research by J. Kvíčala et al., 2000 on the synthesis of fluorinated lignans using compounds similar to [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate highlights its potential use in creating complex organic molecules.

特性

IUPAC Name |

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c1-6(14)16-5-10(15)13-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVMSIAMALLUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

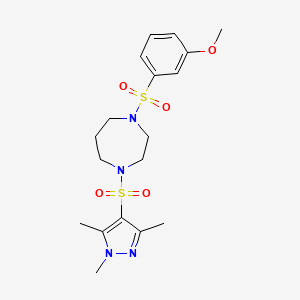

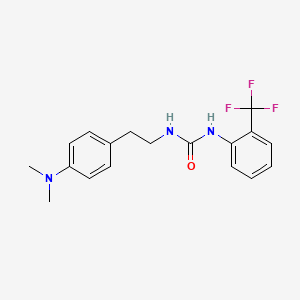

![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2400249.png)

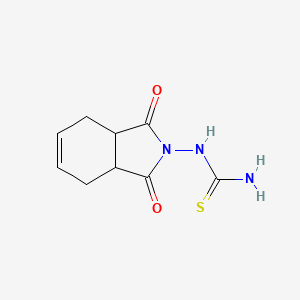

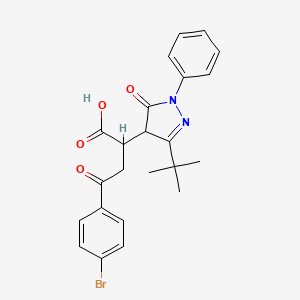

![(Z)-methyl 3-methyl-2-((phenylsulfonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2400253.png)

![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)

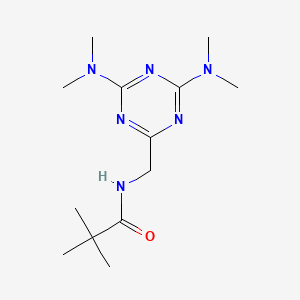

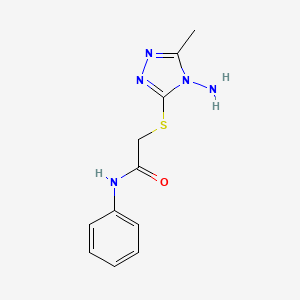

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)